![molecular formula C18H18F2N4O B5771806 7-(difluoromethyl)-N-(2-methylpropyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5771806.png)
7-(difluoromethyl)-N-(2-methylpropyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(difluoromethyl)-N-(2-methylpropyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound of significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with a difluoromethyl group, a phenyl group, and a carboxamide group. The presence of the difluoromethyl group is particularly noteworthy as it can impart unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-N-(2-methylpropyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield the desired pyrazolo[1,5-a]pyrimidine derivative . The reaction conditions, such as temperature and reaction time, can be optimized to improve the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-(difluoromethyl)-N-(2-methylpropyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic or electrophilic reagents, depending on the nature of the substituent being replaced, are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
7-(difluoromethyl)-N-(2-methylpropyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the effects of difluoromethyl groups on biological systems. It may also serve as a probe for investigating enzyme-substrate interactions.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and properties make it a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mécanisme D'action
The mechanism of action of 7-(difluoromethyl)-N-(2-methylpropyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-difluoromethylpyrazolo[1,5-a]pyrimidine: This compound is similar in structure but differs in the position of the difluoromethyl group.
7-difluoromethylpyrazolo[1,5-a]pyrimidine: Another closely related compound with the difluoromethyl group at a different position.
Uniqueness
7-(difluoromethyl)-N-(2-methylpropyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group at the 7-position, along with the phenyl and carboxamide groups, makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
7-(difluoromethyl)-N-(2-methylpropyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O/c1-11(2)9-21-18(25)13-10-22-24-15(16(19)20)8-14(23-17(13)24)12-6-4-3-5-7-12/h3-8,10-11,16H,9H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHRMASDEWRWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
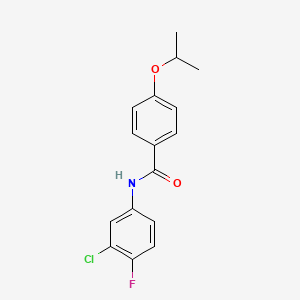
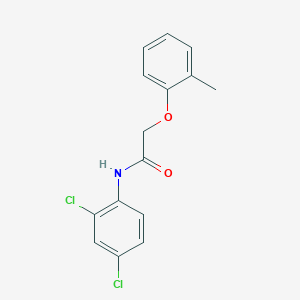
![Methyl 2-[(4-methyl-2-pyrimidinyl)thio]acetate, AldrichCPR](/img/structure/B5771739.png)
![N-tert-butyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5771744.png)
![Isopropyl 4-({[2-(4-chlorophenyl)acetyl]oxy}methyl)benzoate](/img/structure/B5771751.png)
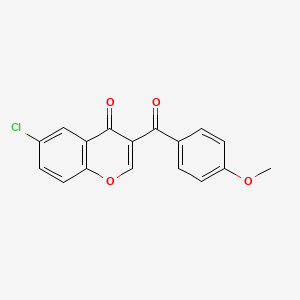
![1-(3-methoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5771771.png)
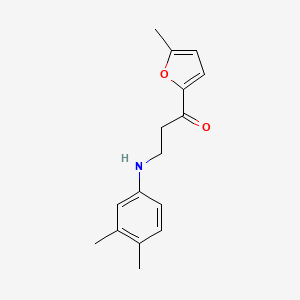
![N-(4-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5771784.png)
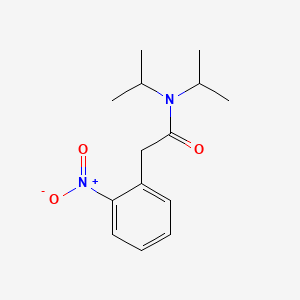
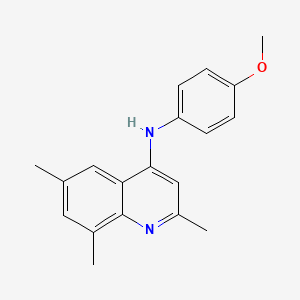
![methyl 2-{[(4-morpholinylamino)carbonyl]amino}benzoate](/img/structure/B5771813.png)


